Eupatorin-d3
Description
Eupatorin-d3 (CAS: 1346599-39-0) is a deuterated analog of the naturally occurring flavone Eupatorin. Its molecular formula is C₁₉D₃H₁₅O₇, with a molecular weight of 361.361 g/mol . Structurally, it is characterized as a 5-methyl ether derivative of Eupatorin, where three hydrogen atoms in the methyl group are replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, particularly as an internal standard in mass spectrometry .
It is produced on-demand ("made to order") and has a short shelf life, necessitating careful planning for experimental use . Its primary applications include analytical research, antioxidative activity studies, and drug metabolism tracing .
Properties
Molecular Formula |
C₁₈H₁₃D₃O₇ |
|---|---|
Molecular Weight |
347.33 |
Synonyms |
3’,5-Dihydroxy-4’,6,7-trimethoxyflavone-d3; 5,3’-Dihydroxy-6,7,4’-trimethoxyflavone-d3; 6-Methoxyluteolin 4’,7-dimethyl ether-d3; Eupatorin-d3; Eupatorine-d3; NSC 106402-d3; 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The table below summarizes key distinctions between Eupatorin-d3 and related flavones:
Key Observations:
- Isotopic Labeling: this compound’s deuterium substitution distinguishes it from non-deuterated Eupatorin, enabling precise tracking in metabolic studies .
- Methoxy vs. Hydroxy Groups : Unlike Sinensetin (fully methoxylated) and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (mixed substitution), this compound retains hydroxyl groups at 3' and 4' positions, similar to Eupatorin .
- Functional Diversity: Rosmarinic acid, though structurally distinct (a caffeic acid ester), shares antioxidative properties with this compound but differs in mechanism due to its phenolic hydroxyl groups .
Pharmacokinetic and Stability Comparisons
- Metabolic Stability : Deuterium in this compound reduces metabolic degradation rates compared to Eupatorin, enhancing its utility in long-term tracer studies .
- Handling Requirements: this compound’s short shelf life and controlled status contrast with non-deuterated analogs like Sinensetin, which are more readily available .
- Antioxidative Activity : Both this compound and Sinensetin exhibit strong antioxidative effects, but this compound’s deuterium substitution may slightly alter radical-scavenging kinetics .
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